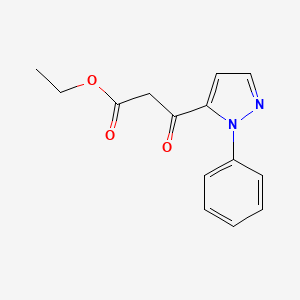
ethyl 3-oxo-3-(1-phenyl-1H-pyrazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a propanoic acid moiety, and an ethyl ester group
Vorbereitungsmethoden
The synthesis of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the condensation of a pyrazole derivative with an ethyl ester of beta-oxo-1-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Beta-keto esters: These compounds have a similar beta-keto ester moiety but lack the pyrazole ring, resulting in different reactivity and applications.
Phenylpropanoic acid derivatives: These compounds contain the phenylpropanoic acid structure but differ in their ester and keto groups, affecting their overall properties and uses
The uniqueness of 1H-pyrazole-5-propanoic acid, beta-oxo-1-phenyl-, ethyl ester lies in its combination of the pyrazole ring, beta-keto ester, and phenyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
ethyl 3-oxo-3-(2-phenylpyrazol-3-yl)propanoate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)10-13(17)12-8-9-15-16(12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
YUVGPHLOABIMLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















